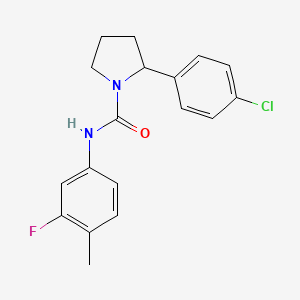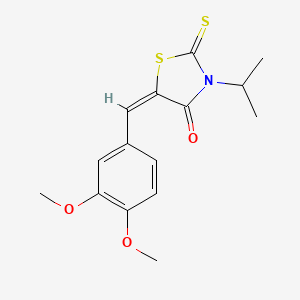
2-(4-chlorophenyl)-N-(3-fluoro-4-methylphenyl)-1-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenyl)-N-(3-fluoro-4-methylphenyl)-1-pyrrolidinecarboxamide, also known as CEP-33779, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyrrolidinecarboxamide derivatives and has been found to exhibit promising results in various preclinical studies.
Wirkmechanismus
2-(4-chlorophenyl)-N-(3-fluoro-4-methylphenyl)-1-pyrrolidinecarboxamide is a selective inhibitor of the Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) pathway. This pathway is known to play a crucial role in various cellular processes such as proliferation, differentiation, and survival. 2-(4-chlorophenyl)-N-(3-fluoro-4-methylphenyl)-1-pyrrolidinecarboxamide inhibits the phosphorylation of JAK2 and STAT3, thus preventing the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-N-(3-fluoro-4-methylphenyl)-1-pyrrolidinecarboxamide has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation and fibrosis, and improve insulin sensitivity. In a study conducted by Wang et al., 2-(4-chlorophenyl)-N-(3-fluoro-4-methylphenyl)-1-pyrrolidinecarboxamide was found to improve glucose tolerance and insulin sensitivity in a mouse model of diet-induced obesity.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-chlorophenyl)-N-(3-fluoro-4-methylphenyl)-1-pyrrolidinecarboxamide has several advantages and limitations for lab experiments. One of the advantages is its selectivity towards the JAK2/STAT3 pathway, which makes it a useful tool for studying the role of this pathway in various cellular processes. However, one of the limitations is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-chlorophenyl)-N-(3-fluoro-4-methylphenyl)-1-pyrrolidinecarboxamide. One of the directions is to investigate its potential therapeutic applications in various diseases such as cancer, inflammation, and fibrosis. Another direction is to develop more potent and selective inhibitors of the JAK2/STAT3 pathway based on the structure of 2-(4-chlorophenyl)-N-(3-fluoro-4-methylphenyl)-1-pyrrolidinecarboxamide. Additionally, the development of novel drug delivery systems can help overcome the limitations of 2-(4-chlorophenyl)-N-(3-fluoro-4-methylphenyl)-1-pyrrolidinecarboxamide's low solubility in aqueous solutions.
Conclusion:
In conclusion, 2-(4-chlorophenyl)-N-(3-fluoro-4-methylphenyl)-1-pyrrolidinecarboxamide is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. Its selective inhibition of the JAK2/STAT3 pathway makes it a useful tool for studying the role of this pathway in various cellular processes. Although it has several advantages and limitations for lab experiments, its promising results in various preclinical studies make it a potential candidate for future drug development.
Synthesemethoden
The synthesis of 2-(4-chlorophenyl)-N-(3-fluoro-4-methylphenyl)-1-pyrrolidinecarboxamide involves the reaction of 4-chlorobenzaldehyde with 3-fluoro-4-methylaniline in the presence of sodium hydride to form the intermediate 2-(4-chlorophenyl)-N-(3-fluoro-4-methylphenyl)acetamide. This intermediate is then reacted with pyrrolidine-1-carboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product, 2-(4-chlorophenyl)-N-(3-fluoro-4-methylphenyl)-1-pyrrolidinecarboxamide.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenyl)-N-(3-fluoro-4-methylphenyl)-1-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications in various preclinical studies. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-fibrotic properties. In a study conducted by Zhang et al., 2-(4-chlorophenyl)-N-(3-fluoro-4-methylphenyl)-1-pyrrolidinecarboxamide was found to inhibit the growth of breast cancer cells by inducing cell cycle arrest and apoptosis. In another study by Kulkarni et al., 2-(4-chlorophenyl)-N-(3-fluoro-4-methylphenyl)-1-pyrrolidinecarboxamide was found to reduce inflammation and fibrosis in a mouse model of liver injury.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-N-(3-fluoro-4-methylphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN2O/c1-12-4-9-15(11-16(12)20)21-18(23)22-10-2-3-17(22)13-5-7-14(19)8-6-13/h4-9,11,17H,2-3,10H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIBWTKQWTVADNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCCC2C3=CC=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-({3-[methyl(2-phenylethyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B6013436.png)
![N-[4-(1H-imidazol-1-yl)benzyl]-4-(4-morpholinyl)benzamide](/img/structure/B6013444.png)

![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-3-phenoxypropanamide](/img/structure/B6013450.png)
![N-(3,5-dimethylphenyl)-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B6013457.png)
![N-[4-(butyrylamino)phenyl]-2,5-dichlorobenzamide](/img/structure/B6013462.png)

![7-[2-(dimethylamino)ethyl]-3-(4-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6013490.png)
![11-(3,7-dimethyl-6-octen-1-yl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B6013496.png)
![2-[4-(1H-indol-3-ylmethyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6013500.png)
![N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-1-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6013505.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-N-(2-methoxyethyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6013518.png)

![4-{[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-ethoxyphenol](/img/structure/B6013529.png)